molecular formula C19H22N2O2 B5730799 3,4-dimethyl-N-[4-(4-morpholinyl)phenyl]benzamide CAS No. 5846-93-5

3,4-dimethyl-N-[4-(4-morpholinyl)phenyl]benzamide

Cat. No. B5730799
CAS RN: 5846-93-5
M. Wt: 310.4 g/mol
InChI Key: KPPBMYMOCIYXBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds similar to "3,4-dimethyl-N-[4-(4-morpholinyl)phenyl]benzamide" often involves condensation reactions, utilizing isocyanates and amines in the presence of morpholine. For example, compounds have been synthesized by condensing 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene with 4-morpholino-1H-indazol-3-amine, prepared from 2,6-difluorobenzonitrile by amination with morpholine and cyclization with hydrazine hydrate (Ji et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through crystallography, revealing specific crystal systems and space groups, aiding in understanding the 3D arrangement of molecules and their potential interactions (Jiu-Fu Lu et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often include the formation of benzamides through various synthetic pathways. For instance, the interaction of o-formylphenylboronic acid with morpholine results in specific benzoxaborole derivatives, showcasing the diversity of reactions these compounds can undergo (Sporzyński et al., 2005).

Physical Properties Analysis

The physical properties of these compounds, including crystal structures and hydrogen-bonding patterns, can be inferred from crystallographic studies. For example, analysis through Hirshfeld surface and DFT calculations has provided insights into the stabilization mechanisms and intermolecular interactions of antipyrine derivatives (Saeed et al., 2020).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, can be deduced from synthetic pathways and interactions with other molecules. For instance, the synthesis and interaction of benzamides with beta-cyclodextrin have been studied to explore their potential applications and chemical behavior (Ling-tian Tang et al., 2004).

properties

IUPAC Name

3,4-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-14-3-4-16(13-15(14)2)19(22)20-17-5-7-18(8-6-17)21-9-11-23-12-10-21/h3-8,13H,9-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPBMYMOCIYXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30974008
Record name 3,4-Dimethyl-N-[4-(morpholin-4-yl)phenyl]benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5846-93-5
Record name 3,4-Dimethyl-N-[4-(morpholin-4-yl)phenyl]benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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